molecular formula C16H13ClF3N3O2 B2885567 2-(2-chlorophenyl)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide CAS No. 497060-12-5

2-(2-chlorophenyl)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide

Cat. No.: B2885567
CAS No.: 497060-12-5
M. Wt: 371.74
InChI Key: MFXFESCGDDMHNU-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide is a chloroacetamide derivative featuring a 2-chlorophenyl group, an acetamide backbone, and a carbamoyl urea linkage to a 3-(trifluoromethyl)phenyl substituent. This compound’s structure combines electron-withdrawing groups (chloro, trifluoromethyl) and hydrogen-bonding motifs (urea, acetamide), making it a candidate for pharmacological studies, particularly in targeting enzymes or receptors sensitive to halogenated aromatics .

Properties

IUPAC Name

1-[[2-(2-chlorophenyl)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3N3O2/c17-13-7-2-1-4-10(13)8-14(24)22-23-15(25)21-12-6-3-5-11(9-12)16(18,19)20/h1-7,9H,8H2,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXFESCGDDMHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-chlorophenyl)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chlorophenylamine with trifluoromethylphenyl isocyanate under controlled conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-chlorophenyl)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s key structural elements are compared below with similar acetamides from the literature:

Table 1: Structural Comparison of Selected Acetamide Derivatives
Compound Name Core Structure Substituents Molecular Weight Key References
2-(2-Chlorophenyl)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide Acetamide + carbamoyl urea 2-Cl-C₆H₄, 3-CF₃-C₆H₄ ~375.7 g/mol†
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 14) Acetamide + piperazine 3-CF₃-C₆H₄, 4-phenylpiperazine 393.8 g/mol
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-{[(furan-2-yl)methyl]amino}acetamide Acetamide + furylmethylamino 4-Cl-3-CF₃-C₆H₄, furan-2-ylmethyl 332.7 g/mol
2-[(3-Chloro-2-methylphenyl)amino]-N-(2-chlorophenyl)acetamide Acetamide + aryl-amino 2-Cl-C₆H₄, 3-Cl-2-Me-C₆H₃ 309.2 g/mol
2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)acetamide Chloroacetamide + pyridinylaminoethyl Cl-CH₂-C(=O)-, 3-Cl-5-CF₃-pyridin-2-yl 315.6 g/mol

†Calculated based on formula C₁₆H₁₂ClF₃N₂O₂.

Key Observations :

  • Urea vs. Piperazine Linkages : The carbamoyl urea in the target compound offers hydrogen-bonding capacity, while piperazine (Compound 14) introduces basicity and conformational flexibility .
  • Bioisosteric Replacements : Replacement of phenyl with pyridinyl () or furanyl () alters solubility and π-π stacking interactions.

Physicochemical and Spectroscopic Properties

Table 2: Physical and Spectroscopic Data
Compound Name Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H NMR (δ, ppm) ESI-MS (m/z)
This compound Not reported ~1680–1700 (urea C=O) 7.2–7.8 (aromatic H), 4.1 (CH₂) 376 [M+H]+
2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide (2e) 112–114 1685 (C=O) 4.2 (CH₂Cl), 6.2 (CH-CCl₃), 7.5–8.2 (naphthyl) 387 [M+H]+
N-(3-Chlorophenyl)-2-morpholino-acetamide (13) 158–160 1650 (C=O) 3.6–4.0 (morpholine H), 7.3–7.6 (Ar-H) 283 [M+H]+

Notes:

  • The target compound’s urea C=O stretch (~1680 cm⁻¹) is distinct from acetamide C=O (~1650–1685 cm⁻¹), aiding spectroscopic differentiation .
  • Morpholine-containing analogs (e.g., Compound 13) exhibit downfield shifts for morpholine protons (δ 3.6–4.0) .

Biological Activity

The compound 2-(2-chlorophenyl)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described by the following formula:

C15H13ClF3N2O\text{C}_{15}\text{H}_{13}\text{ClF}_3\text{N}_2\text{O}

This structure features a chlorophenyl group and a trifluoromethyl group, which are known to influence biological activity through various mechanisms.

Mechanisms of Biological Activity

  • Inhibition of Enzymatic Activity : The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its ability to inhibit specific enzymes involved in disease processes. For instance, compounds with similar structures have shown inhibition of ATPases, which are critical in cellular energy regulation .
  • Antiparasitic Activity : Preliminary studies indicate that related compounds exhibit significant antiparasitic effects. The incorporation of polar functionalities has been shown to improve solubility and bioavailability, enhancing the efficacy against malaria parasites .
  • Antiviral Potential : Research has indicated that compounds with similar scaffolds possess antiviral properties, particularly against retroviruses. The presence of halogen substituents like trifluoromethyl can increase binding affinity to viral targets .

Table 1: Summary of Biological Activities

Study ReferenceActivity AssessedEC50 (µM)Notes
Antiparasitic0.395Optimized analogs showed improved activity against P. falciparum.
Enzyme Inhibition0.010Trifluoromethyl substitution resulted in enhanced potency against ATPases.
Antiviral0.177High activity observed in compounds with similar structures against HIV.

Pharmacokinetics

The pharmacokinetic profile of the compound remains a critical area of study. Factors such as solubility, absorption, distribution, metabolism, and excretion (ADME) significantly influence its therapeutic potential. The trifluoromethyl group is known to improve metabolic stability while maintaining sufficient aqueous solubility for effective bioavailability .

Safety and Toxicology

Safety assessments are essential for any therapeutic application. Initial toxicological evaluations suggest that compounds within this class may exhibit low cytotoxicity in human cell lines, indicating a favorable safety profile for further development .

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